3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine
Overview
Description
The compound “3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine” belongs to a class of organic compounds known as imidazo[1,2-b]pyridazines. These are aromatic heterocyclic compounds containing an imidazole ring fused to a pyridazine ring .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, a related class of compounds, has been extensively studied. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-b]pyridazine core, which is a bicyclic heterocycle containing two nitrogen atoms .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are known to undergo a variety of chemical reactions, including radical reactions . The specific reactions that “3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine” might undergo would depend on the specific conditions and reagents used.Scientific Research Applications
Anti-Asthmatic Activities
3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine and related compounds have been studied for their potential in treating asthma. Specifically, a series of novel (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, similar in structure, demonstrated significant activity in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. These compounds, particularly those with a gem-dialkyl or a cycloalkylidene group in the sulfamoylpropyloxy group, showed promising anti-asthmatic properties with notable duration of action (Kuwahara, Kawano, Shimazu, Ashida, & Miyake, 1996).
Antimicrobial and Antimalarial Activities
Compounds containing the imidazo[1,2-b]pyridazine moiety, structurally related to 3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine, have been synthesized and tested for their antimicrobial properties. These compounds showed in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, and exhibited antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016).
Antiulcer Agents
Another area of research has been the synthesis of new imidazo[1,2-a]pyridines, structurally similar to the compound , as potential antiulcer agents. These compounds, substituted at the 3-position, were investigated for their antisecretory and cytoprotective properties in treating ulcers. Some of these synthesized compounds showed significant cytoprotective properties in experimental models, although their antisecretory activity was not as pronounced (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Chronic Renal Disease Treatment
Imidazo[1,2-a]pyridine derivatives, related to 3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine, have been synthesized for potential use in treating chronic renal disease. A practical synthesis method for these compounds, involving regioselective chlorination and condensation steps, was developed for large-scale production (Ikemoto, Kawamoto, Tomimatsu, Takatani, & Wakimasu, 2000).
Future Directions
properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-26(23,24)15-4-2-13(3-5-15)16-12-19-18-7-6-17(21-22(16)18)20-14-8-10-25-11-9-14/h2-7,12,14H,8-11H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRZPNZLUQKAFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methanesulfonylphenyl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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